molecular formula C9H15BrO2 B15299183 (2S)-2-bromo-3-cyclohexylpropanoic acid

(2S)-2-bromo-3-cyclohexylpropanoic acid

Cat. No.: B15299183
M. Wt: 235.12 g/mol
InChI Key: ZNLYQQHXHRSBBY-QMMMGPOBSA-N
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Description

(2S)-2-bromo-3-cyclohexylpropanoic acid is an organic compound with a molecular formula of C9H15BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-bromo-3-cyclohexylpropanoic acid typically involves the bromination of 3-cyclohexylpropanoic acid. One common method is to treat 3-cyclohexylpropanoic acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out at low temperatures to ensure selective bromination at the alpha position relative to the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-bromo-3-cyclohexylpropanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: 2-hydroxy-3-cyclohexylpropanoic acid.

    Reduction: 2-bromo-3-cyclohexylpropanol.

    Oxidation: 2-bromo-3-cyclohexylpropanone.

Scientific Research Applications

(2S)-2-bromo-3-cyclohexylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-bromo-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom in the molecule can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-bromo-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (2S)-2-chloro-3-cyclohexylpropanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.

    (2S)-2-bromo-3-cyclohexylbutanoic acid: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

(2S)-2-bromo-3-cyclohexylpropanoic acid is unique due to its specific combination of a bromine atom and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

(2S)-2-bromo-3-cyclohexylpropanoic acid

InChI

InChI=1S/C9H15BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1

InChI Key

ZNLYQQHXHRSBBY-QMMMGPOBSA-N

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)Br

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)Br

Origin of Product

United States

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